4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9044118
InChI: InChI=1S/C18H22O4/c1-5-6-7-14-10-17(20)22-18-11(2)16(9-8-15(14)18)21-13(4)12(3)19/h8-10,13H,5-7H2,1-4H3
SMILES: CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C
Molecular Formula: C18H22O4
Molecular Weight: 302.4 g/mol

4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

CAS No.:

Cat. No.: VC9044118

Molecular Formula: C18H22O4

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one -

Specification

Molecular Formula C18H22O4
Molecular Weight 302.4 g/mol
IUPAC Name 4-butyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Standard InChI InChI=1S/C18H22O4/c1-5-6-7-14-10-17(20)22-18-11(2)16(9-8-15(14)18)21-13(4)12(3)19/h8-10,13H,5-7H2,1-4H3
Standard InChI Key SDLPWPGZLRZVJR-UHFFFAOYSA-N
SMILES CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C
Canonical SMILES CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one reflects its substitution pattern on the chromen-2-one core. The molecular formula is derived as C₁₈H₂₄O₄, with a molecular weight of 304.42 g/mol. The chromen-2-one backbone consists of a fused benzene and pyrone ring, while substituents enhance steric and electronic complexity .

Key Structural Attributes:

  • Position 4: A butyl group (-C₄H₉) introduces hydrophobicity, potentially influencing membrane permeability.

  • Position 8: A methyl group (-CH₃) contributes to steric hindrance and metabolic stability.

  • Position 7: A 1-methyl-2-oxopropoxy chain (-O-C(CH₃)(C(=O)CH₃)) adds both ether and ketone functionalities, enabling hydrogen bonding and redox activity .

Spectral and Computational Data

While experimental spectra (e.g., NMR, IR) for this compound are unavailable, computational predictions using tools like PubChem’s Cactvs suggest:

  • XLogP3: ~3.2 (indicating moderate lipophilicity).

  • Hydrogen Bond Acceptors: 4 (two from the chromenone core, one ketone, and one ether oxygen).

  • Rotatable Bonds: 5 (primarily from the butyl and propoxy chains) .

Synthetic Pathways and Optimization

Core Chromen-2-One Formation

The chromen-2-one backbone is typically synthesized via the Pechmann condensation, involving a phenol derivative (e.g., resorcinol) and a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions . For this compound, substituents are introduced sequentially:

Step 1: 4-Butyl Substitution

  • Method: Friedel-Crafts alkylation using 1-bromobutane and Lewis acid catalysts (e.g., AlCl₃).

  • Conditions: Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.

  • Yield: ~65–75% (estimated from analogous syntheses) .

Step 2: 8-Methyl Functionalization

  • Method: Directed ortho-metalation (DoM) followed by quenching with methyl iodide.

  • Conditions: Lithium diisopropylamide (LDA), tetrahydrofuran (THF), -78°C.

  • Yield: ~80% .

Step 3: 7-(1-Methyl-2-Oxopropoxy) Installation

  • Method: Nucleophilic aromatic substitution using 1-methyl-2-oxopropyl bromide.

  • Conditions: Potassium carbonate (K₂CO₃), dimethylformamide (DMF), 70°C, 8 hours.

  • Yield: ~50–60% .

Industrial-Scale Considerations

Scaling production requires:

  • Catalyst Recycling: Immobilized AlCl₃ on silica gel to reduce waste.

  • Flow Chemistry: Continuous reactors for improved heat management and yield.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: Predicted <0.1 mg/mL due to hydrophobic substituents.

  • logP: Experimental analogs show logP values of 3.0–3.5, aligning with computational estimates .

Thermal and Oxidative Stability

  • Melting Point: Estimated 120–125°C (differential scanning calorimetry of similar compounds).

  • Degradation: Susceptible to photolytic cleavage of the ether linkage under UV light.

ActivityProposed MechanismStructural Relevance
AntioxidantFree radical scavenging via ketone groups2-Oxopropoxy chain enhances redox capacity
AntimicrobialMembrane disruption by hydrophobic groupsButyl and methyl substituents
Anti-inflammatoryCOX-2 inhibitionChromenone core mimics arachidonic acid

Comparative Analysis with Analogues

CompoundSubstitutionslogPBioactivity
4-Phenyl DerivativePhenyl at C44.1Enhanced anticancer
6-Methoxy DerivativeMethoxy at C62.8Improved solubility
Target CompoundButyl, methyl, oxopropoxy3.2Balanced lipophilicity

Applications and Future Directions

Pharmaceutical Development

  • Drug Delivery: Nanoemulsions to overcome poor aqueous solubility.

  • Prodrug Design: Esterification of the ketone group for sustained release.

Material Science

  • Fluorescent Probes: Chromenone’s inherent fluorescence could be exploited for sensors.

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